molecular formula C14H10ClNS B2839238 2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile CAS No. 477865-37-5

2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile

Cat. No. B2839238
CAS RN: 477865-37-5
M. Wt: 259.75
InChI Key: AVILENBFZIRPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile (2-CPSA) is a synthetic organic compound with a wide range of applications in scientific research. It has been used as an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. 2-CPSA is also used as a reagent in the synthesis of other compounds and as a starting material for the preparation of derivatives.

Scientific Research Applications

Photochemical Studies

  • Research has demonstrated that irradiation of compounds similar to 2-(4-Chlorophenyl)-2-(phenylsulfanyl)acetonitrile in acetonitrile can lead to the formation of corresponding thiazole, thiazoline, and benzonitrile compounds, providing insight into photochemical reactions and mechanisms (Suzuki et al., 1976).

Electrochemical Behavior

  • A study explored the electrochemical properties of polymers modified with similar compounds in acetonitrile, highlighting their potential in analytical applications due to their high stability and distinct current/potential characteristics (Lupu et al., 2003).

Chromatography Applications

  • Liquid-liquid partition chromatography utilizing acetonitrile has been applied for separating derivatives of compounds structurally related to this compound (Corbin et al., 1960).

Synthesis of Optically Active Derivatives

  • The compound has been used in the synthesis of optically active derivatives, demonstrating its utility in creating chiral molecules, which are essential in various fields of chemical research (Nolcami et al., 1986).

Schiff Bases and Complexes

  • This compound has been involved in the formation of Schiff bases and complexes with metal ions, a crucial area in coordination chemistry and catalysis (Brianese et al., 1998).

Extraction and Quantitative Analysis

  • The compound's derivatives have been used in pressurized liquid extraction and liquid chromatography for detecting biocides in leather, indicating its role in environmental monitoring and analysis (Favaro et al., 2008).

properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylsulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS/c15-12-8-6-11(7-9-12)14(10-16)17-13-4-2-1-3-5-13/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILENBFZIRPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.